
1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O3. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-3-(trifluoromethoxy)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone or ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted phenylpropanones.
Oxidation: Products include carboxylic acids or diketones.
Reduction: Products include secondary alcohols.
科学的研究の応用
1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both ethoxy and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C12H12ClF3O3 |
|---|---|
分子量 |
296.67 g/mol |
IUPAC名 |
1-chloro-1-[2-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O3/c1-3-18-11-8(10(13)7(2)17)5-4-6-9(11)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChIキー |
OQAGWYIDNWMRJI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1OC(F)(F)F)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




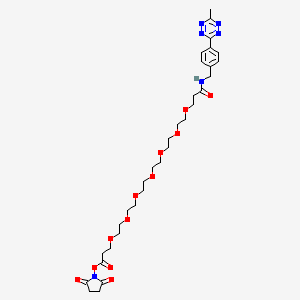
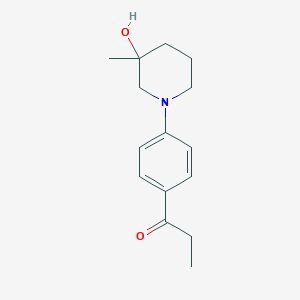

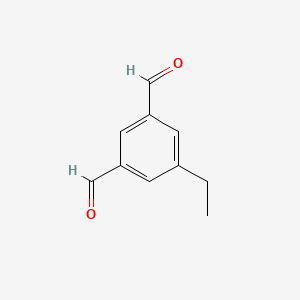


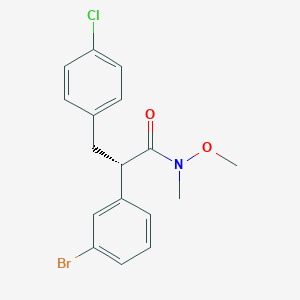
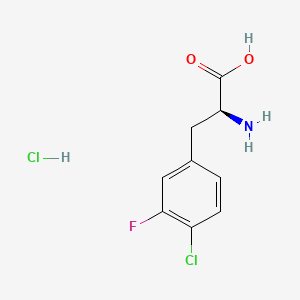

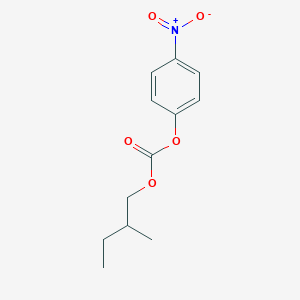

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
